molecular formula C22H35N3O B1209792 (Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine CAS No. 147138-01-0

(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine

Cat. No. B1209792
M. Wt: 357.5 g/mol
InChI Key: YGDMZCDTTXTBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine is a natural product found in Streptomyces with data available.

Scientific Research Applications

Structural Studies

The research on structural studies of analogues of prodigiosin, which are closely related to (Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine, highlights the importance of these compounds in understanding molecular structures. For instance, Jenkins et al. (2009) reported the structure of both the free base and the hydrochloride of an unnatural analogue of prodigiosin, demonstrating how these structures crystallize and form hydrogen bonds in certain environments (Jenkins et al., 2009).

Synthesis and Characterization

Significant research has been conducted in the synthesis and characterization of similar compounds. For example, Uršič et al. (2010) synthesized and characterized new derivatives of a triazafulvalene system, providing insights into the synthetic routes and properties of these compounds (Uršič et al., 2010).

Antimicrobial Applications

The synthesis of novel derivatives of pyrrole-3-carboxylate, closely related to the target compound, has been investigated for their potential antimicrobial activities. Hublikar et al. (2019) synthesized a series of these derivatives and evaluated their in vitro antimicrobial activities, demonstrating the potential of these compounds in antimicrobial applications (Hublikar et al., 2019).

Biological Imaging Applications

Midrange affinity fluorescent sensors based on similar compounds have been synthesized and characterized for their potential use in biological imaging. Nolan et al. (2006) described the synthesis and photophysical characterization of two such sensors, demonstrating their utility in cellular imaging and highlighting the potential of these compounds in biological research (Nolan et al., 2006).

Anticancer Research

Research into the potential anticancer properties of compounds structurally related to (Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine has also been conducted. Holiyachi et al. (2021) synthesized coumarin analogues of dipyrromethane and porphyrin derivatives and tested them for their in vitro anticancer activity, showing promising results (Holiyachi et al., 2021).

properties

CAS RN

147138-01-0

Product Name

(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine

Molecular Formula

C22H35N3O

Molecular Weight

357.5 g/mol

IUPAC Name

N-dodecyl-1-[3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine

InChI

InChI=1S/C22H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-23-18-21-22(26-2)17-20(25-21)19-14-13-16-24-19/h13-14,16-18,24-25H,3-12,15H2,1-2H3

InChI Key

YGDMZCDTTXTBHS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN=CC1=C(C=C(N1)C2=CC=CN2)OC

Canonical SMILES

CCCCCCCCCCCCN=CC1=C(C=C(N1)C2=CC=CN2)OC

synonyms

BE 18591
BE-18591

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine
Reactant of Route 2
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine
Reactant of Route 3
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine
Reactant of Route 4
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine
Reactant of Route 5
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine
Reactant of Route 6
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine

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